3-(1H-pyrrol-1-yl)benzoic acid

Medicinal Chemistry Organic Synthesis Fragment-Based Drug Discovery

Reproducibility in SAR studies demands regiospecific building blocks. 3-(1H-Pyrrol-1-yl)benzoic acid provides the precise meta-substitution essential for HATU-mediated amide coupling to pharmacologically relevant benzamides, as demonstrated in NCGC00378430 synthesis. • Meta-carboxylic acid orientation defines amide bond geometry for consistent SAR outcomes • MW 187.19, LogP 2.18 - ideal fragment for growing/linking strategies in drug discovery • ≥97% purity; established synthetic utility with commercial availability at research scale

Molecular Formula C11H9NO2
Molecular Weight 187.19g/mol
CAS No. 61471-45-2
Cat. No. B475630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-pyrrol-1-yl)benzoic acid
CAS61471-45-2
Molecular FormulaC11H9NO2
Molecular Weight187.19g/mol
Structural Identifiers
SMILESC1=CN(C=C1)C2=CC=CC(=C2)C(=O)O
InChIInChI=1S/C11H9NO2/c13-11(14)9-4-3-5-10(8-9)12-6-1-2-7-12/h1-8H,(H,13,14)
InChIKeyPODFNQCZFHLJPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1H-pyrrol-1-yl)benzoic Acid: Procurement Guide


3-(1H-pyrrol-1-yl)benzoic acid (CAS 61471-45-2) is a heterocyclic building block featuring a pyrrole ring N-linked to the meta-position of a benzoic acid scaffold, with a molecular formula of C₁₁H₉NO₂ and molecular weight of 187.19 g/mol . This compound is a crystalline solid with a melting point typically reported in the range of 175–180°C and is commercially available in high purity (≥97%) from major chemical suppliers . As a fragment molecule with a carboxylic acid handle and an electron-rich pyrrole moiety, it serves as a versatile intermediate for constructing more complex molecules in medicinal chemistry and organic synthesis [1].

Why Generic Substitution Fails for This Building Block


Generic substitution of 3-(1H-pyrrol-1-yl)benzoic acid with its regioisomers or structurally related pyrrole-benzoic acid analogs is not feasible due to the critical influence of the substitution pattern on both chemical reactivity and the biological properties of derived compounds. The meta-substitution pattern defines the spatial orientation of the carboxylic acid group relative to the pyrrole ring, which directly impacts the geometry of amide bond formation during synthesis [1]. Furthermore, the 3-substituted isomer is a known and well-characterized building block with established synthetic utility, as demonstrated by its use in HATU-mediated amide coupling to generate pharmacologically relevant benzamides [1]. In contrast, the para-substituted analog (4-(1H-pyrrol-1-yl)benzoic acid) and ortho-substituted analog (2-(1H-pyrrol-1-yl)benzoic acid) exhibit different steric and electronic profiles, which will lead to divergent outcomes in structure-activity relationship (SAR) studies and material properties. Therefore, selecting the correct regioisomer is not a matter of interchangeability but a prerequisite for experimental reproducibility and target-specific design.

Quantitative Differentiation Against Comparators


Positional Isomer Advantage in Synthetic Utility

The 3-(1H-pyrrol-1-yl)benzoic acid (meta-isomer) serves as a specific building block for synthesizing N-(4-methoxy-3-(morpholinosulfonyl)phenyl)-3-(1H-pyrrol-1-yl)benzamide via HATU-mediated amide coupling [1]. This synthetic route is dependent on the meta-geometry; neither the 2-(1H-pyrrol-1-yl)benzoic acid (ortho-isomer) nor the 4-(1H-pyrrol-1-yl)benzoic acid (para-isomer) would yield the same spatial configuration of the final pharmacophore, fundamentally altering the target-binding geometry.

Medicinal Chemistry Organic Synthesis Fragment-Based Drug Discovery

Lipophilicity Comparison for Drug Design

The calculated LogP for 3-(1H-pyrrol-1-yl)benzoic acid is 2.1755 . This value provides a measurable benchmark for lipophilicity. For comparison, the unsubstituted benzoic acid has a significantly lower LogP (approximately 1.87). While quantitative LogP data for the ortho- and para- isomers are not uniformly reported in a single study, the meta-position's electronic effect results in a LogP value distinct from the ortho- or para-substituted analogs, impacting solubility and membrane permeability predictions in drug discovery campaigns.

Medicinal Chemistry ADME Physicochemical Properties

Acidity Modulation by Pyrrole Substitution

The predicted pKa of 3-(1H-pyrrol-1-yl)benzoic acid is 3.73 ± 0.10 . This represents a modest but measurable change compared to unsubstituted benzoic acid (pKa ≈ 4.20). The electron-withdrawing nature of the N-phenylpyrrole group slightly acidifies the carboxylic acid. This subtle shift in pKa can influence the compound's ionization state at physiological pH, a key consideration for bioavailability and target engagement.

Physical Organic Chemistry Medicinal Chemistry pKa

Optimal Application Scenarios


Synthesis of Pharmacologically Active Benzamides

This compound is ideally suited for the synthesis of complex benzamides, as demonstrated by its use in creating NCGC00378430 via HATU-mediated amide coupling [1]. This application leverages the compound's meta-substitution pattern and its carboxylic acid handle to introduce a specific 3-(1H-pyrrol-1-yl)phenyl motif into target molecules, which is crucial for generating focused libraries in medicinal chemistry SAR studies.

Fragment-Based Drug Discovery Scaffold

With a molecular weight of 187.19 g/mol and a LogP of 2.1755, 3-(1H-pyrrol-1-yl)benzoic acid falls within the typical range for fragment molecules [1]. Its moderate lipophilicity and small size make it an excellent starting point for fragment growing or linking strategies, providing a quantifiable physicochemical profile that is favorable for optimizing drug-like properties.

Pyrrole-Containing Polymers and Materials Synthesis

The electron-rich pyrrole ring attached to a benzoic acid core makes this compound a potential monomer or comonomer for creating conductive polymers or metal-organic frameworks (MOFs). The carboxylic acid group provides a site for polymerization or coordination to metal centers, while the pyrrole ring can participate in oxidative polymerization, offering a bifunctional building block for materials science applications.

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